![molecular formula C20H40SiSn B14336073 Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane CAS No. 109386-56-3](/img/structure/B14336073.png)
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is an organosilicon compound that features a cyclopentadienyl ring substituted with both a trimethylsilyl and a tributylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the introduction of tributylstannyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin and silicon atoms.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various elements.
作用機序
The mechanism by which Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane exerts its effects involves the interaction of its silyl and stannyl groups with other molecules. The trimethylsilyl group can undergo rapid sigmatropic rearrangement, leading to fluxional behavior, while the tributylstannyl group can participate in organotin chemistry, forming stable complexes with metals and other elements .
類似化合物との比較
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tributylstannyl group.
Tributylstannyl cyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is unique due to the presence of both trimethylsilyl and tributylstannyl groups, which confer distinct chemical reactivity and stability. This dual functionality makes it a versatile compound in various chemical transformations and applications.
特性
CAS番号 |
109386-56-3 |
|---|---|
分子式 |
C20H40SiSn |
分子量 |
427.3 g/mol |
IUPAC名 |
trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C8H13Si.3C4H9.Sn/c1-9(2,3)8-6-4-5-7-8;3*1-3-4-2;/h4-7H,1-3H3;3*1,3-4H2,2H3; |
InChIキー |
MMWYHQAXZVBYQU-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1(C=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


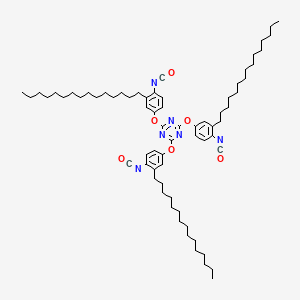


![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
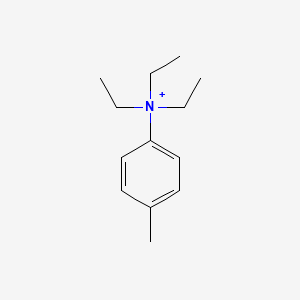
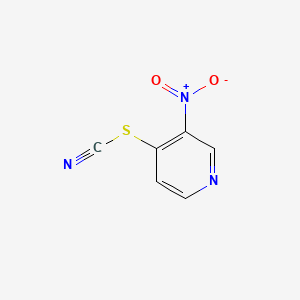
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

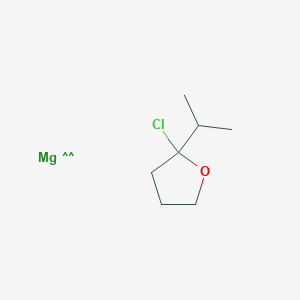
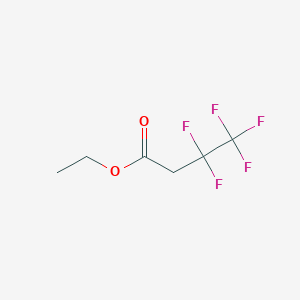
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
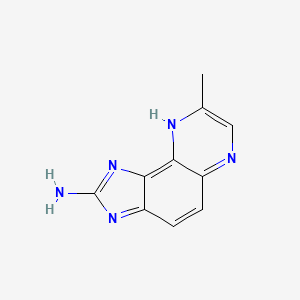
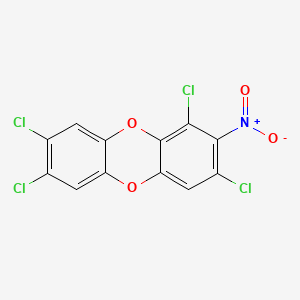
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
